molecular formula C15H11BrClNO2 B021946 N-(2-Benzoyl-4-chlorophenyl)-2-bromoacetamide CAS No. 32580-26-0

N-(2-Benzoyl-4-chlorophenyl)-2-bromoacetamide

Cat. No.: B021946
CAS No.: 32580-26-0
M. Wt: 352.61 g/mol
InChI Key: VYYHFSBVBDFTML-UHFFFAOYSA-N
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Description

N-(2-Benzoyl-4-chlorophenyl)-2-bromoacetamide is an organic compound that belongs to the class of acetamides It is characterized by the presence of a benzoyl group, a chlorophenyl group, and a bromoacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Benzoyl-4-chlorophenyl)-2-bromoacetamide typically involves the reaction of 2-bromoacetyl chloride with N-(2-benzoyl-4-chlorophenyl)amine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-Benzoyl-4-chlorophenyl)-2-bromoacetamide can undergo several types of chemical reactions, including:

    Nucleophilic substitution: The bromine atom in the bromoacetamide moiety can be replaced by various nucleophiles such as amines, thiols, or alkoxides.

    Reduction: The compound can be reduced to form the corresponding amine or alcohol derivatives.

    Oxidation: Oxidative reactions can convert the benzoyl group to carboxylic acids or other oxidized forms.

Common Reagents and Conditions

    Nucleophilic substitution: Common reagents include primary and secondary amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used in acidic or basic media.

Major Products Formed

    Nucleophilic substitution: The major products are substituted acetamides where the bromine atom is replaced by the nucleophile.

    Reduction: The major products are the corresponding amines or alcohols.

    Oxidation: The major products are oxidized derivatives of the benzoyl group, such as carboxylic acids.

Scientific Research Applications

N-(2-Benzoyl-4-chlorophenyl)-2-bromoacetamide has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.

    Biology: The compound can be used in studies involving enzyme inhibition or protein binding due to its potential interactions with biological macromolecules.

    Medicine: Research into its potential pharmacological properties, such as anti-inflammatory or anticancer activities, is ongoing.

    Industry: It may be used in the development of new materials or as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of N-(2-Benzoyl-4-chlorophenyl)-2-bromoacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzoyl and chlorophenyl groups may facilitate binding to hydrophobic pockets in proteins, while the bromoacetamide moiety can participate in covalent modification of nucleophilic residues. These interactions can lead to inhibition of enzyme activity or modulation of receptor function, thereby exerting the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-Benzoyl-4-chlorophenyl)-2-chloroacetamide
  • N-(2-Benzoyl-4-chlorophenyl)-2-nitrobenzamide
  • N-(2-Benzoyl-4-chlorophenyl)-2-methylbenzamide

Uniqueness

N-(2-Benzoyl-4-chlorophenyl)-2-bromoacetamide is unique due to the presence of the bromoacetamide moiety, which imparts distinct reactivity compared to its chloro, nitro, and methyl analogs. The bromine atom is more reactive in nucleophilic substitution reactions, making this compound a valuable intermediate in organic synthesis.

Properties

IUPAC Name

N-(2-benzoyl-4-chlorophenyl)-2-bromoacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11BrClNO2/c16-9-14(19)18-13-7-6-11(17)8-12(13)15(20)10-4-2-1-3-5-10/h1-8H,9H2,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYYHFSBVBDFTML-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=C(C=CC(=C2)Cl)NC(=O)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11BrClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40186276
Record name N-(2-Benzoyl-4-chlorophenyl)-2-bromoacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40186276
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

352.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

32580-26-0
Record name N-(2-Benzoyl-4-chlorophenyl)-2-bromoacetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=32580-26-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(2-Benzoyl-4-chlorophenyl)-2-bromoacetamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032580260
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-(2-Benzoyl-4-chlorophenyl)-2-bromoacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40186276
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(2-benzoyl-4-chlorophenyl)-2-bromoacetamide
Source European Chemicals Agency (ECHA)
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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